4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine
Description
4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused to a pyrimidin-2-amine moiety. This structure is notable for its role as a kinase inhibitor, particularly targeting kinases through interactions with the hinge region of the ATP-binding pocket . The 7-azaindole (pyrrolo[2,3-b]pyridine) ring acts as a two-contact hinge binder, contributing to moderate kinase selectivity and potency in high-throughput screening (HTS) studies . Its molecular formula is C₁₂H₁₀N₆, with a molecular weight of 238.26 g/mol. The compound’s synthetic accessibility and structural adaptability make it a scaffold for developing derivatives with enhanced pharmacological properties.
Propriétés
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-11-14-5-3-9(16-11)8-6-15-10-7(8)2-1-4-13-10/h1-6H,(H,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHSJJZIICGOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C3=NC(=NC=C3)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469811 | |
| Record name | MERIOLIN 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341998-55-8 | |
| Record name | MERIOLIN 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
La synthèse de la mérioline 1 implique une série de réactions chimiques. L'une des voies synthétiques comprend la borylation de Masuda suivie d'un couplage de Suzuki . Le processus commence par le traitement de la matière de départ avec de l'hydrure de sodium, suivi de la réaction avec différents chlorures de sulfonyle pour obtenir divers dérivés de la mérioline . Une autre méthode implique la réaction avec du chlorure de mésyle pour former un intermédiaire, qui est ensuite converti en mérioline 1 par une réaction domino avec la N-Boc-4-iodopyrimidine-2-amine et une déprotection acide/base ultérieure
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
La mérioline 1 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Mécanisme d'action
La mérioline 1 exerce ses effets principalement par l'inhibition des kinases dépendantes des cyclines (CDK). Elle se lie au site de liaison de l'ATP de la kinase, ce qui conduit à l'inhibition de l'activité CDK. Cela entraîne la régulation négative de l'expression de Mcl-1, la réduction de l'activité de l'ARN polymérase II et l'inhibition de la progression du cycle cellulaire. Le composé induit également l'apoptose par l'activation des caspases et la libération du cytochrome c.
Applications De Recherche Scientifique
Anticancer Activity
4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine has been studied for its potential as an anticancer agent. It acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression. Inhibition of CDK9 can lead to apoptosis in cancer cells and has been linked to reduced tumor growth in various preclinical models .
Neuroprotective Effects
Recent studies have indicated that this compound may offer neuroprotective benefits. Its ability to modulate signaling pathways involved in neuronal survival and apoptosis makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with specific receptors has shown promise in reducing neuroinflammation and oxidative stress in neuronal cells .
Antiviral Properties
Research has also highlighted the antiviral properties of this compound. It has been evaluated for its efficacy against various viral infections, including those caused by RNA viruses. The mechanism involves the inhibition of viral replication through interference with viral polymerases or other essential proteins required for viral life cycles .
Case Studies
Mécanisme D'action
Meriolin 1 exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds within the ATP binding site of the kinase, leading to the inhibition of CDK activity . This results in the down-regulation of Mcl-1 expression, reduction of RNA polymerase II activity, and inhibition of cell cycle progression . The compound also induces apoptosis through the activation of caspases and the release of cytochrome c .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs differ in substituents on the pyrrolopyridine or pyrimidine rings, influencing kinase inhibition, selectivity, and physicochemical properties. Below is a comparative analysis:
Computational and Experimental Data
Activité Biologique
4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H11N5
- Molecular Weight : 241.2486 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cn1cnc(Nc2nc(N3CCC(CC3)c4c[nH]c5ncccc45)c6cc[nH]c6n2)c1
The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. For instance, it has been identified as a potent inhibitor of MAPK-interacting kinases (Mnks), which are crucial for the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E). The inhibition of these pathways can lead to reduced oncogenic activity and promote apoptosis in cancer cells.
Anti-Cancer Activity
Research has demonstrated that derivatives of this compound exhibit potent anti-proliferative effects against acute myeloid leukemia (AML) cells. A study highlighted that specific derivatives significantly inhibited cell growth and induced apoptosis by down-regulating anti-apoptotic proteins such as Mcl-1 and activating PARP cleavage .
| Compound | IC50 (μM) | Effect on eIF4E | Apoptosis Induction |
|---|---|---|---|
| 7k | 4.4 | Reduced | Yes |
| 7j | 5.0 | Reduced | Yes |
| 7m | 6.0 | Moderate | Yes |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrrolo[2,3-b]pyridine moiety can enhance the compound's potency. For example, substituents at specific positions on the pyrimidine ring have been shown to improve binding affinity and selectivity for Mnks.
Pharmacokinetics
The lead compound from the aforementioned studies exhibited favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a viable candidate for further development as an anti-cancer agent .
Q & A
Q. How does protonation state affect the compound’s solubility and reactivity?
- Methodological Answer :
- pH-dependent solubility : Measured via shake-flask method (pH 1–7.4). Amine groups protonate at pH < 3, increasing aqueous solubility .
- DFT calculations : Predict pKa values (e.g., pyrimidine N1 pKa = 5.2) using Gaussian09 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
